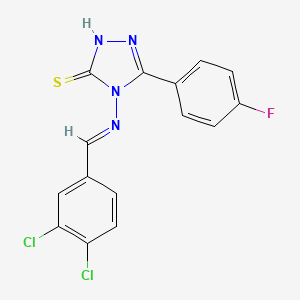

4-((3,4-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 675840-53-6

Cat. No.: VC20171089

Molecular Formula: C15H9Cl2FN4S

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 675840-53-6 |

|---|---|

| Molecular Formula | C15H9Cl2FN4S |

| Molecular Weight | 367.2 g/mol |

| IUPAC Name | 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H9Cl2FN4S/c16-12-6-1-9(7-13(12)17)8-19-22-14(20-21-15(22)23)10-2-4-11(18)5-3-10/h1-8H,(H,21,23)/b19-8+ |

| Standard InChI Key | NKSIIYRYRMZBNB-UFWORHAWSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)F |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of a 1,2,4-triazole ring fused with a thione group at position 3. The triazole nitrogen at position 4 is substituted with a (3,4-dichlorophenyl)methylideneamino group, while position 5 bears a 4-fluorophenyl moiety . This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The E-geometry of the benzylidene group is confirmed by its InChI descriptor .

Spectroscopic and Computational Identifiers

The molecular formula C₁₅H₉Cl₂FN₄S (MW: 367.2 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:

Predicted collision cross-sections (CCS) for various adducts, derived from ion mobility spectrometry, are critical for characterizing its gas-phase behavior :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 366.99818 | 178.8 |

| [M+Na]⁺ | 388.98012 | 194.9 |

| [M-H]⁻ | 364.98362 | 182.6 |

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthesis protocols remain undisclosed in public literature, analogous triazole-thiones are typically synthesized via:

-

Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under acidic conditions.

-

Schiff Base Formation: Condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorobenzaldehyde .

Stability and Reactivity

The compound is stable under standard laboratory conditions (20–25°C) but decomposes upon exposure to open flames, emitting toxic gases (e.g., HCl, HF) . It exhibits incompatibility with strong oxidizers, necessitating inert atmospheres during storage .

| Hazard Parameter | Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |

| Skin Irritation | Category 2 | Wear nitrile gloves; wash exposed skin |

| Eye Damage | Category 2 | Use safety goggles |

Emergency Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume